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Compound of Interest

Compound Name: Prodiamine

Cat. No.: B1679157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between
the dinitroaniline herbicide, Prodiamine, and its target protein, a-tubulin. Understanding this
binding site is crucial for elucidating its mechanism of action and for the rational design of new
herbicides and potentially other therapeutic agents targeting the microtubule cytoskeleton.

Introduction: Prodiamine and the Microtubule
Cytoskeleton

Prodiamine is a pre-emergent herbicide widely used for the control of annual grasses and
broadleaf weeds.[1][2] Its mechanism of action involves the disruption of microtubule dynamics,
essential for cell division and growth in plants.[1] Microtubules are dynamic polymers
composed of a- and B-tubulin heterodimers.[3][4] Prodiamine, like other dinitroaniline
herbicides, specifically targets a-tubulin, binding to it and inhibiting its polymerization into
functional microtubules. This leads to a cessation of cell division at mitosis, ultimately causing
the death of the target plant. Notably, dinitroaniline herbicides exhibit selectivity, targeting
microtubules in plants and protists but not those in animals or fungi, which is likely due to
differences in binding affinities.

The Prodiamine Binding Site on a-Tubulin
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The binding of Prodiamine to a-tubulin is a critical event that initiates its herbicidal activity.
While a high-resolution crystal structure of Prodiamine complexed with tubulin is not publicly
available, significant insights have been gained through a combination of resistance mutation
studies, computational modeling, and biochemical assays with related dinitroaniline
compounds.

The binding site for dinitroaniline herbicides is located on the a-tubulin subunit. Studies
involving herbicide-resistant weeds have been instrumental in identifying key amino acid
residues that constitute this binding pocket. Mutations at these specific residues can reduce the
binding affinity of the herbicide, thereby conferring resistance.

Key amino acid residues implicated in the dinitroaniline binding site on a-tubulin include:

e Leucine 136 (Leul36): A mutation from Leucine to Phenylalanine (Leul136Phe) has been
identified in dinitroaniline-resistant organisms.

e Threonine 239 (Thr239): The Threonine to Isoleucine (Thr239lle) substitution is a frequently
reported mutation that confers resistance to Prodiamine and other dinitroanilines in various
weed species. Three-dimensional modeling suggests that Leu136 and Thr239 are located
adjacent to each other within the binding cauvity.

» Methionine 268 (Met268): A mutation of this residue to Threonine (Met268Thr) has also been
linked to dinitroaniline resistance.

Computational models and further resistance studies have defined a broader binding cavity
formed by several residues, including Val4, Ser6, Phe24, His28, Leul36, 1le235, Thr239, and
Arg243. The binding of dinitroanilines is thought to involve interactions with diamino acid
residues (lysine or arginine) that bind the nitrile group of the herbicides.

Quantitative Analysis of Dinitroaniline-Tubulin
Interactions

The interaction between dinitroaniline herbicides and tubulin can be quantified through various
biophysical and biochemical assays. The data presented below, primarily from studies on
Prodiamine and the closely related dinitroaniline, oryzalin, provide insights into binding
affinities and resistance levels.
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Organism/Syst

Compound Parameter Value Reference(s)
em
Poa annua
(Annual 35.3gaihat

Prodiamine bluegrass) - 150 (2.9-fold
Resistant resistance)
Population R1
Poa annua
(Annual 502.7 g ai ha™?

Prodiamine bluegrass) - 150 (41.9-fold
Resistant resistance)
Population R2
Poa annua
(Annual 91.5gaiha?

Prodiamine bluegrass) - 150 (7.6-fold
Resistant resistance)
Population R3

Oryzalin Plant Tubulin K app 1.19x10° M1
Tetrahymena

_ thermophila

Oryzalin ) ] Kd 0.44 uM
Tubulin (Wild-
Type)

) Vertebrate

Oryzalin ) Kd 77 uM

Tubulin

I50: The concentration of herbicide required to inhibit a biological process by 50%. K app:
Apparent affinity constant. K d: Dissociation constant. A lower Kd indicates a higher binding
affinity.

Mechanism of Action: Microtubule Disruption

The binding of Prodiamine to a-tubulin heterodimers leads to the formation of a herbicide-
tubulin complex. This complex then incorporates into the growing positive end of a microtubule.
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The presence of this complex at the microtubule tip effectively "caps” the polymer, preventing
further elongation. This disruption of microtubule dynamics is the primary mode of action for
dinitroaniline herbicides.
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Sample Preparation

Purified Tubulin Fluorescent Probe

:

Mix Tubulin
and Probe

Experiment

Titrate with
Prodiamine

Measure Fluorescence

Plot Fluorescence
vs. [Prodiamine]

Fit to Binding
Isotherm

Calculate Kd / Ki

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Obtain 3D Structures

(Tubulin & Prodiamine)

Prepare Structures for Docking

Molecular Docking

Analyze Binding Poses
and Interactions

Molecular Dynamics
Simulation (Optional)

Predicted Binding Mode
and Affinity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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prodiamine-on-tubulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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